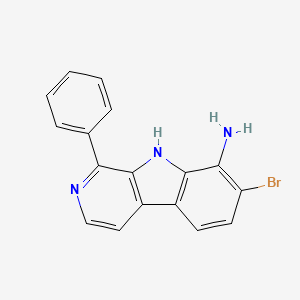![molecular formula C15H28OSi2 B12557501 Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- CAS No. 143106-12-1](/img/structure/B12557501.png)
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- is a chemical compound with the molecular formula C15H28OSi2. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is known for its unique structure, which includes a phenyl group substituted with a trimethylsilyl group and a tert-butyl-dimethylsilyl ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- typically involves the reaction of 4-hydroxyphenyltrimethylsilane with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form silane derivatives with different oxidation states.
Substitution: The trimethylsilyl and tert-butyl-dimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction can produce various silane derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl and phenol functionalities in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for improved stability and solubility.
Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl and tert-butyl-dimethylsilyl groups can form stable bonds with hydroxyl and phenol groups, protecting them from unwanted reactions. This allows for selective modification and functionalization of molecules in complex chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: A compound with two trimethylsilyl groups attached to a benzene ring.
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-butyn-1-yl]trimethyl-: A similar compound with a butynyl group instead of a phenyl group.
Uniqueness
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- is unique due to its combination of a phenyl group with both trimethylsilyl and tert-butyl-dimethylsilyl groups. This structure provides enhanced stability and reactivity, making it a valuable tool in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
143106-12-1 |
|---|---|
Molekularformel |
C15H28OSi2 |
Molekulargewicht |
280.55 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(4-trimethylsilylphenoxy)silane |
InChI |
InChI=1S/C15H28OSi2/c1-15(2,3)18(7,8)16-13-9-11-14(12-10-13)17(4,5)6/h9-12H,1-8H3 |
InChI-Schlüssel |
AAOKQPABVADXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)

![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)





![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)



